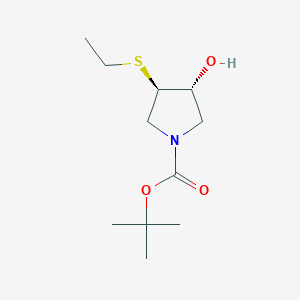![molecular formula C9H19NO B1485734 trans-2-[Butyl(methyl)amino]cyclobutan-1-ol CAS No. 2165749-32-4](/img/structure/B1485734.png)
trans-2-[Butyl(methyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol (TBC) is a cyclic organic compound that has been widely studied for its potential applications in the fields of science and medicine. TBC has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Stereoselective Synthesis and Structural Study : The stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid led to the preparation of highly rigid beta-peptides. These compounds exhibit strong intramolecular hydrogen bonds, resulting in cis-fused octane structural units that confer high rigidity. This study highlights the potential of cyclobutane rings as structure-promoting units in both monomers and dimers (Izquierdo et al., 2005).
12-Helix Folding : The folding of oligomers of trans-2-aminocyclobutane carboxylic acid into a well-defined 12-helical conformation in both solution and solid state was observed, showcasing the structural preferences and potential applications in designing novel peptides and foldamers (Fernandes et al., 2010).
Efficient Synthesis of Cyclobutane Derivatives : The preparation of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates the potential for creating diverse cyclobutane-based compounds. This research offers insights into the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, expanding the toolbox for developing novel bioactive molecules (Izquierdo et al., 2002).
Biomedical Applications
Cyclobutane Analogues of GABA : The synthesis and evaluation of cis-and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA revealed differences in GABA-like activity. This research contributes to understanding the structural requirements for the interaction with GABA receptors, potentially leading to the development of new therapeutic agents (Allan et al., 1980).
Transport Mechanism and Intracellular Fate in Cancer : The study of trans-1-amino-3-18F-fluorocyclobutane carboxylic acid in prostate cancer cells aimed to clarify its transport mechanism and intracellular fate. This research sheds light on the potential use of cyclobutane derivatives as imaging agents in cancer diagnostics, highlighting the role of specific amino acid transporters in the uptake of these compounds (Okudaira et al., 2011).
Propiedades
IUPAC Name |
(1R,2R)-2-[butyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFFDPOQDVZAJX-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Butyl(methyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)
![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)